N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-26-17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRBBENCFQLCCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Derivatives
The benzimidazole scaffold is constructed via acid-catalyzed condensation between o-phenylenediamine and 4-nitrobenzaldehyde. This reaction proceeds through a Schiff base intermediate, followed by cyclization under reflux conditions. In a representative procedure:
- Reaction Conditions :
The nitro group is subsequently reduced to an amine using catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours), yielding 4-(1H-benzo[d]imidazol-2-yl)aniline.
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time. A mixture of o-phenylenediamine and 4-nitrobenzaldehyde in DMF undergoes cyclization at 150°C for 20 minutes under microwave conditions, achieving comparable yields (75–80%).
Functionalization of the Benzamide Moiety
Synthesis of 4-(Methylthio)benzoic Acid
The methylthio group is introduced via nucleophilic aromatic substitution:
- Step 1 : Sulfonation of 4-chlorobenzoic acid using sodium sulfide (Na₂S) in DMF at 80°C for 4 hours.
- Step 2 : Methylation with methyl iodide (CH₃I) in the presence of K₂CO₃, yielding 4-(methylthio)benzoic acid (85% yield).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 4-(1H-benzo[d]imidazol-2-yl)aniline with 4-(methylthio)benzoic acid using EDC/HOBt:
Acid Chloride Route
Alternative activation via acid chloride formation:
- Step 1 : 4-(Methylthio)benzoic acid treated with thionyl chloride (SOCl₂) at 70°C for 2 hours.
- Step 2 : Reaction with 4-(1H-benzo[d]imidazol-2-yl)aniline in THF, triethylamine (2.0 equiv), 0°C to 25°C, 12 hours.
Table 2: Comparative Analysis of Coupling Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| EDC/HOBt | 68 | 98.5 | Moderate |
| Acid Chloride | 72 | 99.1 | High |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, DMSO-d₆) :
- ¹³C NMR :
High-Resolution Mass Spectrometry (HRMS)
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Anticancer Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has been investigated as a potential aromatase inhibitor , which is crucial for estrogen biosynthesis involved in certain cancers. In silico studies, including ADMET analysis and molecular docking, have shown that this compound exhibits promising activity against various cancer cell lines with GI50 values indicating effective inhibition .
Case Studies:
- In vitro studies demonstrated that derivatives of this compound displayed significant anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard drugs like 5-fluorouracil (5-FU) .
- Further evaluations showed that specific derivatives had enhanced selectivity towards cancer cells compared to normal cells, indicating a favorable safety profile for potential therapeutic use .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The mechanism involves interference with microbial enzyme functions, making it a potential candidate for developing new antimicrobial agents.
Case Studies:
- A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens, highlighting their potential as effective antimicrobial agents .
- The presence of functional groups such as methylthio enhances the compound's reactivity and interaction with biological targets, contributing to its antimicrobial efficacy .
Summary of Findings
The diverse applications of this compound underscore its potential in medicinal chemistry:
| Application Type | Key Findings |
|---|---|
| Anticancer | Effective aromatase inhibitor; significant activity against HCT116 cell lines; lower IC50 than 5-FU. |
| Antimicrobial | Effective against Gram-positive/negative bacteria and fungi; low MIC values indicate strong antimicrobial properties. |
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzimidazole core is known to interact with various biological targets, leading to diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole cores, such as albendazole and mebendazole, which are used as antiparasitic agents.
Thioether-Containing Compounds: Compounds with similar thioether groups, such as methionine, an essential amino acid.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is unique due to the combination of the benzimidazole core and the methylthio group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, drawing from various research studies and findings.
Synthesis and Structural Properties
The compound can be synthesized through several methods involving the reaction of 1H-benzo[d]imidazole derivatives with appropriate aryl and thio-substituted benzamides. The synthesis typically results in high yields, with characterization performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure and purity.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It acts as an inhibitor of heparanase, an enzyme implicated in tumor metastasis. In a study, derivatives of this compound demonstrated IC50 values ranging from 0.23 to 0.29 µM against heparanase, highlighting their potential as therapeutic agents in cancer treatment .
Table 1: Heparanase Inhibition Data
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.23 | Heparanase Inhibition |
| Compound B | 0.29 | Heparanase Inhibition |
Antiviral Activity
Additionally, this compound has been evaluated for antiviral properties. It has shown effectiveness against various viral targets by inhibiting key enzymes involved in viral replication processes. For instance, the compound's structural analogs have demonstrated significant inhibitory effects on the RNA polymerase of certain viruses .
The biological activity of this compound is attributed to its ability to interact with specific protein targets within cells:
- Heparanase Inhibition : By blocking heparanase activity, the compound prevents the degradation of heparan sulfate proteoglycans, which are crucial for tumor cell migration and invasion.
- Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites of target enzymes, disrupting their function and thereby inhibiting viral replication.
Case Studies and Research Findings
A notable study investigated the effects of this compound on mouse splenocytes in the presence of recombinant PD-1/PD-L1. The findings revealed that at a concentration of 100 nM, the compound could rescue immune cell function significantly, suggesting its potential role in immunomodulation .
Table 2: Immunomodulatory Effects on Mouse Splenocytes
| Concentration (nM) | % Cell Rescue |
|---|---|
| 100 | 92 |
Q & A
Q. What are the optimized synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions:
Benzimidazole Core Formation : Condensation of ortho-phenylenediamine with a carbonyl source (e.g., 4-(methylthio)benzaldehyde) under acidic conditions to form the benzimidazole moiety .
Coupling Reactions : Amide bond formation between 4-(methylthio)benzoic acid derivatives and 4-(1H-benzimidazol-2-yl)aniline using coupling agents like EDCI/HOBt or DCC in anhydrous THF/DMF .
Intermediate Characterization :
Q. What structural insights can X-ray crystallography and Hirshfeld surface analysis provide for this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and packing motifs. For example, the dihedral angle between benzimidazole and phenyl rings impacts π-π stacking interactions, critical for DNA binding .
- Hirshfeld Analysis : Quantifies intermolecular contacts (e.g., S···H interactions from the methylthio group contribute 8–12% of surface contacts), guiding solubility and crystallinity optimization .
Q. How is the compound screened for preliminary biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Elastase Inhibition Assay : Incubate the compound with porcine pancreatic elastase (PPE) and the substrate N-succinyl-Ala-Ala-Ala-p-nitroanilide. Measure absorbance at 410 nm to calculate IC₅₀ values .
- DNA Binding Studies : Use UV-Vis titration (hypochromicity at 260 nm) and ethidium bromide displacement assays to assess intercalation potential .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide ring) influence elastase inhibition efficacy?
Methodological Answer:
-
SAR Analysis :
-
Molecular Docking : AutoDock4/Vina simulations reveal the methylthio group occupies a hydrophobic pocket near Val-216 of PPE .
Q. How can contradictory data on antioxidant vs. pro-oxidant activity be resolved?
Methodological Answer:
- Dose-Dependent Studies : Test compound at 1–100 µM in DPPH/ABTS assays. Low concentrations (1–10 µM) may act as antioxidants via radical scavenging, while higher doses (>50 µM) generate ROS via thiol oxidation .
- Thioredoxin Reductase Assay : Measure NADPH depletion to confirm pro-oxidant mechanisms at high concentrations .
Q. What computational strategies predict binding modes with cancer-related targets (e.g., TP53)?
Methodological Answer:
Protein Preparation : Retrieve TP53 (PDB: 2OCJ) and optimize with AMBER force fields.
Docking : Use AutoDock4 with Lamarckian GA (50 runs). The benzimidazole moiety forms π-cation interactions with Arg-248, while the methylthio group stabilizes hydrophobic residues (Leu-257) .
MD Simulations : 100 ns GROMACS runs validate binding stability (RMSD < 2 Å) .
Q. How does the methylthio group impact pharmacokinetic properties?
Methodological Answer:
- LogP Measurement : Shake-flask method shows LogP = 3.2 (vs. 2.8 for des-methylthio analog), enhancing membrane permeability .
- Metabolic Stability : Incubate with human liver microsomes (HLMs). The thioether is oxidized to sulfoxide (t₁/₂ = 45 min), requiring prodrug strategies for prolonged activity .
Data Contradiction Analysis
Q. Why do some studies report high DNA binding affinity but low cytotoxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
